molecular formula C17H21F3N2O3 B15122243 2-(Morpholine-4-carbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}morpholine

2-(Morpholine-4-carbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}morpholine

Cat. No.: B15122243
M. Wt: 358.35 g/mol
InChI Key: ONKOHOZGFZVWHY-UHFFFAOYSA-N
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Description

2-(Morpholine-4-carbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}morpholine is a synthetic organic compound that features a morpholine ring substituted with a carbonyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholine-4-carbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}morpholine typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Carbonyl Group: The carbonyl group can be introduced via acylation reactions using reagents such as acyl chlorides or anhydrides.

    Attachment of the Trifluoromethylphenyl Group: This step can be achieved through nucleophilic substitution reactions where the morpholine derivative reacts with a trifluoromethylphenyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the phenyl group.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

In biological research, derivatives of this compound might be investigated for their activity as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.

Industry

In industrial applications, the compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if it is used as a drug, it might interact with a particular enzyme or receptor, modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholine-4-carbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}piperidine
  • 2-(Piperidine-4-carbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}morpholine

Uniqueness

The uniqueness of 2-(Morpholine-4-carbonyl)-4-{[2-(trifluoromethyl)phenyl]methyl}morpholine lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, and biological activity.

Properties

Molecular Formula

C17H21F3N2O3

Molecular Weight

358.35 g/mol

IUPAC Name

morpholin-4-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]morpholin-2-yl]methanone

InChI

InChI=1S/C17H21F3N2O3/c18-17(19,20)14-4-2-1-3-13(14)11-21-5-10-25-15(12-21)16(23)22-6-8-24-9-7-22/h1-4,15H,5-12H2

InChI Key

ONKOHOZGFZVWHY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)CC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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